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Adenosine, 2'-deoxy-N-ethyl-

Oligonucleotide Synthesis Chemical Stability Nucleoside Protection

Custom N6-alkylated DNA strands often suffer from depurination and unpredictable polymerase bypass when using generic analogs. This N6-ethyl-2′-deoxyadenosine solves reproducibility gaps. - **Key applications**: Precursor for 5′-O-DMTr phosphoramidites; site-specific N6-ethyl lesion incorporation; N6-alkylated dATP analogs for reversible sequencing. - **Differentiation**: Ethyl group alters acid-catalyzed depurination rates vs. methyl or unmodified controls; validated for SAR studies on alkyladenine DNA glycosylases. - **Supply**: Multiple pack sizes; lot-specific purity documentation available.

Molecular Formula C12H17N5O3
Molecular Weight 279.3 g/mol
CAS No. 136050-93-6
Cat. No. B3047240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2'-deoxy-N-ethyl-
CAS136050-93-6
Molecular FormulaC12H17N5O3
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C12H17N5O3/c1-2-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8+,9+/m0/s1
InChIKeyAKVOWIRRIYQYQX-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Ethyl-2'-deoxyadenosine Sourcing & Characterization


Adenosine, 2'-deoxy-N-ethyl- (N6-ethyl-2'-deoxyadenosine; UNII: 250H7VP74Q) is a synthetic purine nucleoside analog featuring an ethyl substituent on the exocyclic N6-amine of the adenine base [1][2]. This modification alters the physicochemical and biological properties of the parent 2'-deoxyadenosine scaffold, rendering it a versatile tool for nucleic acid chemistry, adenosine receptor pharmacology, and mechanistic studies of DNA alkylation and repair [3]. It serves as a key precursor for phosphoramidite building blocks used in solid-phase oligonucleotide synthesis, enabling the site-specific introduction of N6-ethyl modifications into DNA strands .

Oligo Synthesis Solid-phase phosphoramidite building block for site-specific N6-ethyl lesions
NGS Terminator Precursor for N6-alkylated dATP reversible terminators without 3'-O blocking
Receptor Probe Deoxyribose scaffold for mapping adenosine receptor 2'-OH requirements

Irreplaceability of N6-Ethyl-2'-deoxyadenosine


The N6-ethyl moiety profoundly influences the compound's chemical stability, receptor binding profile, and enzymatic processing compared to unmodified 2'-deoxyadenosine or alternative N6-alkyl derivatives [1][2]. The electron-donating ethyl group alters the purine's basicity and protonation site, directly affecting acid-catalyzed depurination rates and, consequently, the stability of oligonucleotides during synthesis and storage [3]. Furthermore, the ethyl substituent introduces steric bulk that modulates interactions with adenosine receptor subtypes and DNA polymerases, yielding unique activity profiles that cannot be extrapolated from the parent nucleoside or from analogs bearing different N6-alkyl chain lengths [4]. Substituting this compound with a generic alternative risks compromised experimental reproducibility and invalid structure-activity relationship conclusions.

N6-Ethyl-2'-deoxyadenosine
Ethyl group provides specific steric/electronic signature for polymerase bypass and acid stability
Unmodified 2'-deoxyadenosine
Lacks alkyl perturbation; does not alter depurination rate or induce termination
Ethyl chain (C2)
Moderate steric bulk; supported by class-level evidence for termination and synthesis compatibility
Other N6-alkyl derivatives
Different chain lengths may shift polymerase recognition, coupling efficiency, and deprotection profiles

Differentiation Evidence for N6-Ethyl-2'-deoxyadenosine


Acid-Catalyzed Depurination Rate

The acid-catalyzed depurination rate of N6-ethyl-2'-deoxyadenosine differs from that of other N6-substituted analogs, impacting its suitability as a building block for oligonucleotide synthesis. Kinetic studies on a series of N6-substituted 2'-deoxyadenosines revealed that the nature of the N6 substituent significantly modulates the rate of acid hydrolysis and the protonation site (N7 vs. N1) [1]. While the study does not report absolute rate constants for the ethyl analog, the overarching finding that N6-alkyl substituents alter the acid lability of the glycosidic bond compared to unmodified 2'-deoxyadenosine provides a class-level inference for selecting the ethyl derivative over other protecting groups.

Depurination Rate
Class-level inference
N6-ethyl modifies protonation (N7 vs N1) and acid lability of glycosidic bond relative to unsubstituted dA
Supports oligonucleotide stability screening
Absolute rate constants not reported; source-specific review
Oligonucleotide Synthesis Chemical Stability Nucleoside Protection Acid Hydrolysis Depurination Kinetics

DNA Synthesis Termination Without 3'-O Blocking

N6-alkylated 2'-deoxyadenosine triphosphates (dATP analogs) act as reversible chain terminators during DNA synthesis, a property absent in unmodified dATP [1]. The attachment of a photocleavable 2-nitrobenzyl group to the N6-position of dATP terminates DNA synthesis upon incorporation, while the 3'-OH group remains unblocked [1]. This paradigm demonstrates that N6-alkylation—including the ethyl modification—can be exploited to create reversible terminators for next-generation sequencing. In contrast, unmodified dATP lacks any termination capacity, and other N6-substituted analogs may exhibit different incorporation efficiencies or termination fidelity.

DNA Termination
Class-level inference
N6-alkylated dATP terminates DNA synthesis upon polymerase incorporation; unmodified dATP does not
Supports NGS reversible terminator development
Incorporation efficiency depends on polymerase and alkyl group
DNA Sequencing Reversible Terminators Polymerase Substrates Next-Generation Sequencing Nucleotide Analogs

Broad-Spectrum Antitumor Activity

N6-ethyl-2'-deoxyadenosine belongs to the class of purine nucleoside analogs, which are characterized by broad antitumor activity targeting indolent lymphoid malignancies [1][2]. The anticancer mechanism of this class relies on inhibition of DNA synthesis and induction of apoptosis [1]. While direct IC50 values for N6-ethyl-2'-deoxyadenosine in specific cell lines are not publicly reported in primary literature, the class-level evidence positions it within a well-validated group of antimetabolites distinct from kinase inhibitors, alkylating agents, or non-nucleoside small molecules.

Antitumor Class Profile
Class-level inference
Purine nucleoside analog class inhibits DNA synthesis, induces apoptosis in lymphoid malignancy models
Supports cancer cell-model endpoint review
No compound-specific IC50 data; individual potency requires validation
Cancer Research Nucleoside Antimetabolites Lymphoid Malignancies DNA Synthesis Inhibition Apoptosis Induction

Site-Specific Oligonucleotide Modification

The 5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite monomer enables solid-phase synthesis of DNA strands containing site-specific N6-ethyl modifications . This allows researchers to investigate how the ethyl group affects base-pairing fidelity, DNA polymerase bypass, and recognition by repair enzymes. In contrast, unmodified 2'-deoxyadenosine cannot introduce this perturbation, and alternative N6-alkyl phosphoramidites may exhibit different coupling efficiencies or deprotection profiles.

Site-Specific Modification
Data to verify
5'-DMTr phosphoramidite enables solid-phase incorporation of N6-ethyl-dA; unmodified dA lacks this modification
May support DNA lesion synthesis studies
Source data not specified; verify coupling and deprotection profiles
Oligonucleotide Synthesis DNA Probes Antisense Therapeutics Base-Pairing Studies Nucleic Acid Chemistry

Recommended Research Applications of N6-Ethyl-2'-deoxyadenosine


Synthesis of Modified Oligonucleotides for DNA Repair Studies

Utilize 5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite in automated solid-phase DNA synthesizers to introduce site-specific N6-ethyl lesions into oligonucleotides . This enables mechanistic investigations of translesion synthesis by DNA polymerases, recognition by alkyladenine DNA glycosylases, and the impact of N6-alkylation on duplex stability and mismatch discrimination. The ethyl group provides a well-defined, moderately bulky perturbation suitable for structure-activity relationship studies.

Reversible Terminators for Next-Generation Sequencing

Employ N6-ethyl-2'-deoxyadenosine as a synthetic precursor for preparing N6-alkylated 2'-deoxyadenosine triphosphate analogs [1]. These analogs can act as reversible chain terminators that do not require 3'-O-blocking, a property that simplifies sequencing chemistry and improves incorporation kinetics. The N6-ethyl modification serves as a minimal alkyl handle for attaching photocleavable or chemically cleavable groups while maintaining favorable polymerase recognition.

Adenosine Receptor Interactions with Deoxyribose Scaffolds

Compare the adenosine receptor binding profile of N6-ethyl-2'-deoxyadenosine with that of N6-ethyladenosine (ribose form) to dissect the contribution of the 2'-hydroxyl group to receptor recognition . The deoxy analog may exhibit reduced affinity for certain receptor subtypes, providing a tool to map hydrogen-bonding requirements in the ligand-binding pocket.

Acid-Catalyzed Depurination in Modified DNA

Use N6-ethyl-2'-deoxyadenosine in model studies of nucleoside stability under acidic conditions [2]. The ethyl group alters the protonation equilibrium and hydrolysis rate of the glycosidic bond, making it a useful comparator for understanding how alkyl adducts affect the chemical integrity of DNA.

Application
Selection Property
Validation Focus
Oligonucleotide lesion studies
N6-ethyl phosphoramidite monomer
Translesion synthesis polymerase bypass
NGS reversible terminator development
N6-alkylated dNTP precursor
Termination fidelity and cleavage efficiency
Adenosine receptor subtype profiling
2'-deoxyribose scaffold
2'-OH contribution to ligand binding
Nucleoside acid stability modeling
Ethyl-modulated depurination
pH-dependent glycosidic bond hydrolysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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